4-Azidobenzaldehyde

Catalog No.
S605323
CAS No.
24173-36-2
M.F
C7H5N3O
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidobenzaldehyde

CAS Number

24173-36-2

Product Name

4-Azidobenzaldehyde

IUPAC Name

4-azidobenzaldehyde

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C7H5N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-5H

InChI Key

SDJOUGYEUFYPLL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]

Synonyms

4-azidobenzaldehyde, para-azidobenzaldehyde

Canonical SMILES

C1=CC(=CC=C1C=O)N=[N+]=[N-]

The exact mass of the compound 4-Azidobenzaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Azidobenzaldehyde (CAS: 24173-36-2) is a heterobifunctional aromatic building block featuring an electrophilic formyl group and a 1,3-dipolar azide group at the para position [1]. It is widely procured as a highly efficient cross-linker for bioconjugation, dynamic covalent hydrogel synthesis, and click chemistry-driven drug discovery [2]. Its dual reactivity enables orthogonal synthetic pathways: the azide group readily participates in copper-catalyzed or strain-promoted alkyne cycloadditions (CuAAC/SPAAC), while the aldehyde group undergoes standard nucleophilic additions to form stable imines, oximes, or acid-labile hydrazones [1].

Substituting 4-azidobenzaldehyde with its positional isomers or aliphatic analogs fundamentally compromises cross-linking geometry and reaction kinetics[1]. For instance, substituting the aromatic core with aliphatic azido-aldehydes (such as azido-PEG-aldehydes) drastically accelerates hydrazone exchange kinetics; in dynamic hydrogels or antibody-drug conjugates (ADCs), this aliphatic substitution leads to rapid matrix erosion and premature payload release [1]. Furthermore, using the meta-isomer (3-azidobenzaldehyde) alters the spatial trajectory and electronic communication of the resulting linkages, which can disrupt the intended HOMO/LUMO alignments in donor-acceptor materials [2]. The rigid para-substituted benzene ring of 4-azidobenzaldehyde ensures extended stability, predictable spatial separation, and optimal electronic properties.

Slower Exchange Kinetics for Enhanced Hydrogel Stability vs. Aliphatic Aldehydes

In the formulation of hyaluronan and elastin-like protein (HELP) hydrogels, the choice of the aldehyde precursor dictates the stress relaxation and erosion rate of the matrix. When 4-azidobenzaldehyde is used to generate benzaldehyde-modified hyaluronan (HA-BZA), the resulting hydrazone bonds exhibit significantly slower exchange kinetics compared to aliphatic aldehydes (HA-ALD derived from Ald-CH2-PEG3-azide)[1]. This slower kinetic profile allows 3D-bioprinted structures cross-linked with the benzaldehyde moiety to maintain structural stability for up to 2 weeks, whereas aliphatic aldehyde networks erode much faster under physiological conditions[1].

Evidence DimensionHydrogel structural stability duration
Target Compound DataUp to 2 weeks of stability (HA-BZA from 4-azidobenzaldehyde)
Comparator Or BaselineRapid erosion / faster stress relaxation (HA-ALD from aliphatic PEG-aldehyde)
Quantified DifferenceExtended macro-scale stability from days to 2 weeks
Conditions3D bioprinted HELP hydrogels at physiological pH

Buyers formulating bioinks or dynamic hydrogels must select the para-aromatic aldehyde to achieve the mechanical longevity and slower stress relaxation required for long-term cell culture.

Superior Condensation Efficiency vs. Meta-Isomer

The para-substitution of 4-azidobenzaldehyde provides a more favorable electronic profile and reduced steric hindrance for nucleophilic attack at the carbonyl carbon compared to its meta-isomer [1]. In standard condensation reactions with phenylhydrazine to form multispin radical precursors, 4-azidobenzaldehyde achieved an 83% isolated yield of the corresponding hydrazone, whereas 3-azidobenzaldehyde yielded only 70% under identical conditions [1].

Evidence DimensionIsolated condensation yield
Target Compound Data83% yield (4-azidobenzaldehyde)
Comparator Or Baseline70% yield (3-azidobenzaldehyde)
Quantified Difference13% absolute increase in yield
ConditionsCondensation with phenylhydrazine in standard solvent

For industrial scale-up of hydrazone-linked pharmaceuticals or materials, the para-isomer offers superior atom economy and reduces raw material waste.

Orthogonal Functionalization via Phosphazide Protection vs. Unprotected Azides

4-Azidobenzaldehyde allows for highly efficient orthogonal functionalization of the aldehyde group when the azide is transiently protected. When reacting unprotected 4-azidobenzaldehyde with ethylmagnesium bromide, the azido group undergoes denitrogenative reduction, yielding aniline byproducts and only trace amounts of the desired alcohol [1]. However, by masking the para-azide as a phosphazide using Amphos, the Grignard reaction proceeds chemoselectively at the aldehyde, delivering the azido-substituted secondary alcohol in 74% yield without compromising the azide functionality[1].

Evidence DimensionYield of azido-alcohol via Grignard addition
Target Compound Data74% yield (with Amphos protection)
Comparator Or BaselineTrace yield / predominant denitrogenative reduction (unprotected baseline)
Quantified DifferenceNear-total prevention of azide reduction
ConditionsReaction with ethylmagnesium bromide in THF

For multi-step library synthesis, procurement of this specific building block enables orthogonal aldehyde modifications while preserving the azide for late-stage click chemistry.

Chemoselective Carbonyl Reduction vs. Indiscriminate Reducing Agents

4-Azidobenzaldehyde exhibits high chemoselectivity when targeted for carbonyl reduction in the presence of other functional groups [1]. While standard reducing agents like sodium borohydride indiscriminately reduce multiple carbonyl types, advanced copper(I)-NHC catalyzed hydrosilylation exclusively reduces the aldehyde group of related benzaldehydes over ketones [1]. Furthermore, the azide group remains completely intact during these mild hydrosilylation protocols, allowing the synthesis of 4-azidobenzyl alcohol derivatives in high yields (>82%) without triggering premature azide reduction or click reactivity [1].

Evidence DimensionChemoselective reduction yield
Target Compound Data>82% yield of preserved azide during carbonyl transformation
Comparator Or BaselineComplete loss of chemoselectivity (standard NaBH4 reduction)
Quantified DifferenceHighly selective orthogonal reduction vs. indiscriminate reduction
ConditionsCopper(I)-NHC catalyzed hydrosilylation at ambient temperature

This orthogonal reactivity allows synthetic chemists to modify the aldehyde pole of the molecule while preserving the azide for downstream click bioconjugation.

Dynamic Covalent Hydrogel Bioinks (HELP Gels)

4-Azidobenzaldehyde is the optimal precursor for synthesizing benzaldehyde-modified hyaluronan (HA-BZA). Its para-aromatic structure provides the exact hydrazone exchange kinetics needed for 3D bioprinting, offering superior structural longevity compared to aliphatic PEG-aldehydes [1].

Antibody-Drug Conjugate (ADC) Linker Synthesis

The compound serves as a critical heterobifunctional linker. The aldehyde forms acid-labile hydrazone bonds with payloads (e.g., doxorubicin), while the azide enables site-specific CuAAC or SPAAC click conjugation to the engineered antibody, providing a stable, linear geometry [2].

Electron Donor-Acceptor Conjugate Assembly

In materials science, it is used to build triazole-linked porphyrin-fullerene (ZnP-Tri-C60) conjugates. The para-substitution provides specific HOMO/LUMO energy alignments and linear molecular geometry that cannot be achieved with 3-azidobenzaldehyde [3].

Modular Multi-Step Library Synthesis

Due to the ability to orthogonally protect the azide (via phosphazide formation) or chemoselectively react the aldehyde, it is a preferred scaffold for generating diverse chemical libraries where the azide must be preserved for late-stage functionalization[4].

XLogP3

2.5

Other CAS

24173-36-2

Wikipedia

Benzaldehyde, 4-azido-

General Manufacturing Information

Benzaldehyde, 4-azido-: INACTIVE

Dates

Last modified: 08-15-2023
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

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